molecular formula C8H15N3 B8553773 N-(2-cyanoethyl)-4-aminopiperidine

N-(2-cyanoethyl)-4-aminopiperidine

Cat. No. B8553773
M. Wt: 153.22 g/mol
InChI Key: OIVQJNFBHWSVEX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(2-cyanoethyl)-4-aminopiperidine is a useful research compound. Its molecular formula is C8H15N3 and its molecular weight is 153.22 g/mol. The purity is usually 95%.
BenchChem offers high-quality N-(2-cyanoethyl)-4-aminopiperidine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-(2-cyanoethyl)-4-aminopiperidine including the price, delivery time, and more detailed information at info@benchchem.com.

properties

Product Name

N-(2-cyanoethyl)-4-aminopiperidine

Molecular Formula

C8H15N3

Molecular Weight

153.22 g/mol

IUPAC Name

3-(4-aminopiperidin-1-yl)propanenitrile

InChI

InChI=1S/C8H15N3/c9-4-1-5-11-6-2-8(10)3-7-11/h8H,1-3,5-7,10H2

InChI Key

OIVQJNFBHWSVEX-UHFFFAOYSA-N

Canonical SMILES

C1CN(CCC1N)CCC#N

Origin of Product

United States

Synthesis routes and methods I

Procedure details

A mixture of 3 g (15.3 mmol) of 4-trifluoroacetamidopiperidine, 3 g (4.25 mL, 30.6 mmol) of triethylamine, 3 mL (45.9 mmol) of acrylonitrile in 10 mL of THF was stirred at room temperature for 17 hr. The solvent and volatile were evaporated under reduced pressure. The residue was dissolved in 20 mL of methanol and 4 mL of 30% NH4OH and the solution was refluxed for 5 hr. The solvent was evaporated under reduced pressure and the residue was purified by column chromatography on silica gel eluting first with 500 mL of dichloromethane, then 500 mL of 0.5% methanol/dichloromethane, followed by 1000 mL of 9:1:0.1 dichloromethane/methanol/ammonium hydroxide to give 0.7 g (30% yield) of the N-(2-cyanoethyl)-4-aminopiperidine. Step 4: Preparation of 6-(2-chlorophenyl)-2-(N-2-cyanoethylpiperidyl-4-amino)-pyrido[2,3-d]-pyrimidin-7-ol
Quantity
3 g
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4.25 mL
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3 mL
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10 mL
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Synthesis routes and methods II

Procedure details

A 4.0 M solution of HCl in 1,4-dioxane (100 ml) was added to a solution of [1-(2-cyano-ethyl)-piperidin-4-yl]-carbamic acid tert-butyl ester (50.0 mmol) in 1,4-dioxane (50 ml) at 25° C. The reaction mixture was stirred at 50° C. for 5 h, then was concentrated under reduced pressure to afford crude 3-(4-amino-piperidin-1-yl)-propionitrile (hydrochloride salt) as a white solid. 1H NMR (400 MHz, DMSO) δ 11.43 (s, 1H), 8.48 (s, 2H), 3.58-3.50 (m, 2H), 3.46-3.32 (m, 2H), 3.31-3.21 (m, 1H), 3.17 (t, J=7.2 Hz, 2H), 3.13-2.95 (m, 2H), 2.15 (d, J=13.5 Hz, 2H), 2.04-1.86 (m, 2H). This material was used in the next step below without additional purification or characterization.
[Compound]
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solution
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0 (± 1) mol
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0 (± 1) mol
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50 mmol
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100 mL
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50 mL
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Synthesis routes and methods III

Procedure details

TFA (1.21 g, 10.62 mmol) was added to a solution of tert-butyl [1-(2-cyanoethyl)piperidin-4-yl]carbamate (0.27 g, 1.06 mmol) in DCM (11 mL), and the mixture was stirred at rt for 2 h. The mixture was evaporated and the product was used without any further purification.
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1.21 g
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0.27 g
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11 mL
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